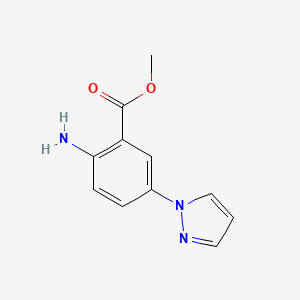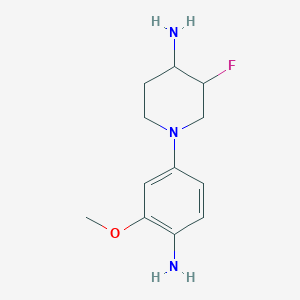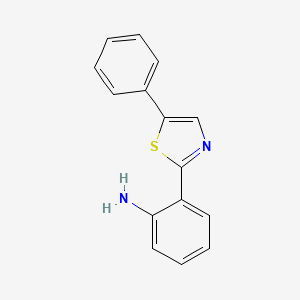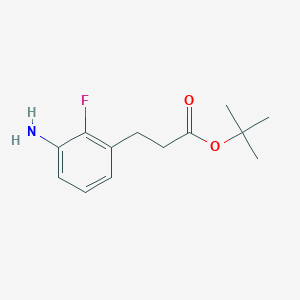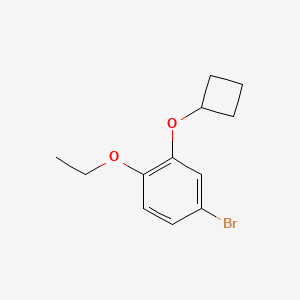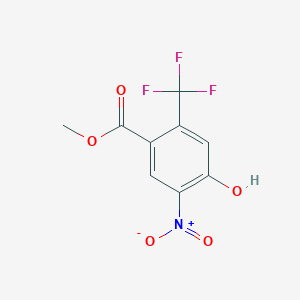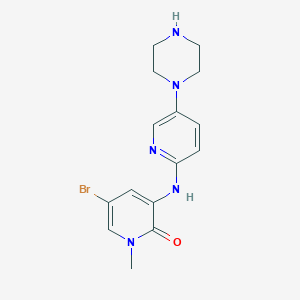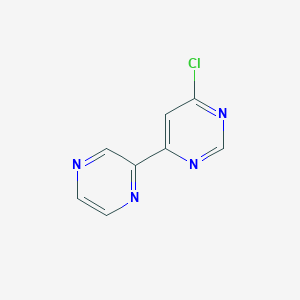
4-Chloro-6-(pyrazin-2-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(pyrazin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target 1,4,6 .Wissenschaftliche Forschungsanwendungen
Synthesis of New Pyrimidine Derivatives
4-Chloro-6-(pyrazin-2-yl)pyrimidine: is a valuable starting material for the synthesis of new pyrimidine derivatives. The presence of a chloro group allows for regioselective nucleophilic substitution reactions, which are fundamental in creating a diverse array of pyrimidine compounds with potential biological activities .
Anti-inflammatory Applications
Pyrimidine derivatives, including those derived from 4-Chloro-6-(pyrazin-2-yl)pyrimidine , have been studied for their anti-inflammatory properties. They can inhibit the expression and activities of various inflammatory mediators, which makes them promising candidates for the development of new anti-inflammatory drugs .
Antimicrobial and Antitumor Activities
The pyrimidine core is a common feature in pharmaceutical compounds with antimicrobial and antitumor applications. Derivatives of 4-Chloro-6-(pyrazin-2-yl)pyrimidine can be designed to enhance these properties, contributing to the discovery of new therapeutic agents .
Anti-Alzheimer’s and Antioxidant Properties
Research has indicated that pyrimidine derivatives exhibit potential in treating neurodegenerative diseases like Alzheimer’s. Additionally, they possess antioxidant properties, which are beneficial in combating oxidative stress-related disorders .
Development of Anti-inflammatory Agents
The structure-activity relationships (SARs) of pyrimidine derivatives are crucial in the development of new anti-inflammatory agents. By modifying the pyrimidine core, researchers can synthesize novel compounds with enhanced anti-inflammatory activities and reduced toxicity .
Synthesis of Heterocyclic Compounds
4-Chloro-6-(pyrazin-2-yl)pyrimidine: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These compounds are evaluated for their biological activities against various cell lines, aiding in the discovery of new drugs .
Serotonin Receptor Binding Affinity
The introduction of hydrophobic side chains to the pyrimidine ring, such as those derived from 4-Chloro-6-(pyrazin-2-yl)pyrimidine , can enhance the binding affinity to serotonin receptors. This is significant in the development of treatments for disorders related to serotonin dysregulation .
Regioselective Nucleophilic Addition
The compound’s structure allows for regioselective nucleophilic addition, particularly at the C-4 position. This specificity is advantageous in synthesizing targeted derivatives with desired biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-pyrazin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBPOLOBMOVPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(pyrazin-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
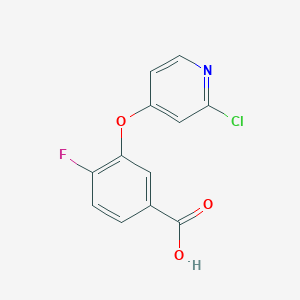
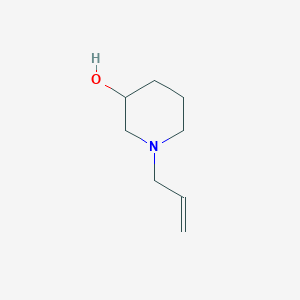
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
